Fluazinam-2-amino
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Overview
Description
Fluazinam-2-amino is a derivative of fluazinam, a broad-spectrum fungicide widely used in agriculture. It belongs to the class of aminopyridines and is known for its effectiveness in controlling various fungal pathogens, including grey mold, downy mildew, and other fungal diseases . The compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a dinitrophenyl group attached to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluazinam-2-amino is synthesized through a reaction involving 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride. The reaction is carried out in the presence of an inorganic alkali and 2-methyltetrahydrofuran as a solvent . This method offers several advantages, including good reaction selectivity, short reaction time, and high yield and purity of the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 2-methyltetrahydrofuran as a solvent is particularly beneficial for industrial applications due to its low solvent usage and mild reaction conditions . This method also minimizes the formation of hydrolysis byproducts, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fluazinam-2-amino undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Fluazinam-2-amino has a wide range of scientific research applications:
Mechanism of Action
Fluazinam-2-amino exerts its effects through multiple pathways. It induces oxidative stress in fungal cells by triggering the accumulation of reactive oxygen species (ROS) and activating caspases, leading to cellular damage and eventual cell death . This multifaceted approach reduces the risk of resistance development and enhances its effectiveness against a wide range of fungal pathogens .
Comparison with Similar Compounds
Fluazinam-2-amino is unique compared to other similar compounds due to its broad-spectrum antifungal activity and its ability to induce oxidative stress in fungal cells. Similar compounds include:
N-phenylpyridinamine: Shares a similar chemical structure but differs in its mode of action and effectiveness.
Fentrifanil: An acaricidal compound with a different chemical structure and mode of action.
This compound stands out due to its unique combination of chemical properties and its effectiveness in controlling a wide range of fungal diseases .
Properties
IUPAC Name |
3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-10-7(25(26)27)2-5(13(19,20)21)8(15)9(10)22/h1-3H,22H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEZDJYEWCAMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912302 |
Source
|
Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169327-83-7 |
Source
|
Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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